molecular formula C47H76O18 B569783 Bacoside A3 CAS No. 157408-08-7

Bacoside A3

Cat. No.: B569783
CAS No.: 157408-08-7
M. Wt: 929.1 g/mol
InChI Key: CDEVGTJBRPBOPH-INTDMYAHSA-N
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Mechanism of Action

Target of Action

Bacoside A3, a triterpenoid saponin, is one of the major active constituents in Bacopa monnieri . It has been found to have neuroprotective activity .

Mode of Action

Research indicates that bacosides, including this compound, have various mechanisms of action such as acetylcholinesterase inhibition, b-complex activation of vitamin acetyltransferase, β-amyloid reduction, enhanced cerebral blood flow, and amine synergy .

Biochemical Pathways

Bacosides, including this compound, are known to affect several biochemical pathways. They have been shown to have anti-ageing, anticancer, anticonvulsant, antidepressant, anti-emetic, anti-inflammatory, and antibacterial properties in a variety of pre-clinical and clinical studies . .

Result of Action

This compound has been shown to have neuroprotective activity . It has been suggested that this compound may prevent β-amyloid-mediated suppression of cell viability, inhibit the generation of oxidative radicals, PGE2, and synthesis of iNOS . These molecular and cellular effects contribute to its potential therapeutic effects in conditions like Alzheimer’s disease .

Action Environment

The production of Bacosides, including this compound, in Bacopa monnieri is influenced by various environmental factors and species variations . In natural conditions, the production of this compound is low due to these factors . Biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture can be used to enhance the production of Bacosides by providing essential media, nutrients, and optimum growth conditions .

Biochemical Analysis

Biochemical Properties

Bacoside A3 is a tetracyclic triterpenoid saponin . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . This compound has been shown to regulate the density and level of acetylcholine in the body .

Cellular Effects

This compound has been found to have various effects on different types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have anti-ageing, anticancer, anticonvulsant, antidepressant, anti-emetic, anti-inflammatory, and antibacterial properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that this compound constituents may be transformed in vivo to the active form before exerting their pharmacological activity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched . For instance, it has been observed that the amount of Bacoside A increased with increasing KCl concentrations up to 100 mM, and thereafter a gradual decline with increasing KCl levels was noted .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been observed that this compound does not exert any side effects as proven both in animal models and in human volunteers .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

It is believed that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bacoside A3 involves the extraction from Bacopa monnieri using various solvents. The process typically includes:

Industrial Production Methods: Industrial production of this compound can be enhanced using biotechnological approaches:

Chemical Reactions Analysis

Types of Reactions: Bacoside A3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H76O18/c1-21(2)14-22-15-45(7,57)38-23-8-9-28-43(5)12-11-29(42(3,4)27(43)10-13-44(28,6)46(23)19-47(38,65-22)58-20-46)62-41-37(64-39-34(55)31(52)25(17-49)60-39)36(32(53)26(18-50)61-41)63-40-35(56)33(54)30(51)24(16-48)59-40/h14,22-41,48-57H,8-13,15-20H2,1-7H3/t22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,32+,33-,34+,35+,36-,37+,38-,39-,40-,41-,43-,44+,45-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEVGTJBRPBOPH-INTDMYAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H76O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318255
Record name Bacoside A3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

929.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157408-08-7
Record name Bacoside A3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157408-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bacoside A3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157408087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bacoside A3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BACOSIDE A3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S862DJ73F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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